6-fluoro-7-iodoisoindolin-1-one
Overview
Description
6-Fluoro-7-iodoisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone familyThe presence of both fluorine and iodine atoms in the structure of this compound makes it a unique molecule with interesting chemical and biological properties .
Preparation Methods
The synthesis of 6-fluoro-7-iodoisoindolin-1-one typically involves the introduction of fluorine and iodine atoms into the isoindolinone core. One common synthetic route includes the reaction of 6-fluoroisoindolin-1-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Fluoro-7-iodoisoindolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. Typical oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: The reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized isoindolinone derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a biological probe for studying various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for biochemical research.
Medicine: 6-Fluoro-7-iodoisoindolin-1-one has been investigated for its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-fluoro-7-iodoisoindolin-1-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and other interactions with the active sites of CDKs is key to its inhibitory activity .
Comparison with Similar Compounds
6-Fluoro-7-iodoisoindolin-1-one can be compared with other isoindolinone derivatives, such as:
6-Fluoroisoindolin-1-one: Lacks the iodine atom, which may affect its chemical reactivity and biological activity.
7-Iodoisoindolin-1-one: Lacks the fluorine atom, which may influence its chemical properties and interactions with biological targets.
6-Chloro-7-iodoisoindolin-1-one: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
The presence of both fluorine and iodine atoms in this compound makes it unique among these compounds. The combination of these halogens can enhance the compound’s chemical stability, reactivity, and biological activity .
Properties
IUPAC Name |
6-fluoro-7-iodo-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FINO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCWIRXWALFGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)I)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252305 | |
Record name | 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877151-19-4 | |
Record name | 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877151-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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